Product packaging for Ethyl 8-chlorooctanoate(Cat. No.:CAS No. 105484-55-7)

Ethyl 8-chlorooctanoate

Cat. No.: B028670
CAS No.: 105484-55-7
M. Wt: 206.71 g/mol
InChI Key: HNHPPZMCJLFGRP-UHFFFAOYSA-N
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Description

Ethyl 8-chlorooctanoate is a useful research compound. Its molecular formula is C10H19ClO2 and its molecular weight is 206.71 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClO2 B028670 Ethyl 8-chlorooctanoate CAS No. 105484-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-chlorooctanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHPPZMCJLFGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462996
Record name Ethyl 8-chlorooctanoate
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Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105484-55-7
Record name Octanoic acid, 8-chloro-, ethyl ester
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Record name Ethyl 8-chlorooctanoate
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Record name Octanoic acid, 8-chloro-, ethyl ester
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Synthetic Methodologies for Ethyl 8 Chlorooctanoate

Halogenation and Derivatization Routes

The synthesis of ethyl 8-chlorooctanoate can be effectively achieved through strategic halogenation and subsequent chemical modifications. These methods leverage commercially available starting materials to construct the target carbon skeleton and introduce the required functional groups.

Synthesis from 1,6-Dichlorohexane (B1210651) and Diethyl Malonate

To facilitate the reaction between the water-insoluble 1,6-dichlorohexane and the diethyl malonate anion (typically generated using a base like potassium carbonate), phase transfer catalysis is employed. These catalysts transport the malonate anion from the solid or aqueous phase to the organic phase where the reaction occurs. Common phase transfer catalysts for this synthesis include tetrabutylammonium (B224687) bromide and polyethylene (B3416737) glycol. google.com For instance, the reaction of diethyl malonate with 1,6-dichlorohexane can be carried out in a solvent like cyclohexane (B81311) at boiling temperatures, using potassium carbonate as the base and a combination of polyethylene glycol monomethyl ether (M500) and tetrabutylammonium bromide as the catalyst system. google.com This approach, however, can sometimes result in lower conversions compared to using more reactive haloalkanes. google.com Another reported catalyst for the chloro-analogue synthesis is tetramethyl ammonium (B1175870) bromide (TMAC). google.com

Table 1: Alkylation of Diethyl Malonate with 1,6-Dihalohexanes

ReactantsCatalyst/BaseSolventProductYieldReference
Diethyl malonate, 1,6-dichlorohexaneK₂CO₃, Polyethylene glycol M500, Tetrabutylammonium bromideCyclohexaneDiethyl 2-(6-chlorohexyl)malonate37% google.com
Diethyl malonate, 1,6-dibromohexaneK₂CO₃, Polyethylene glycol M500, Tetrabutylammonium bromideCyclohexaneDiethyl 2-(6-bromohexyl)malonate78% google.com

This table is interactive. Click on the headers to sort the data.

Following the successful alkylation, the resulting diethyl 2-(6-chlorohexyl)malonate undergoes hydrolysis and decarboxylation. google.com This two-step process is a classic malonic ester synthesis transformation. masterorganicchemistry.comorganicchemistrytutor.com The hydrolysis step, typically performed with aqueous acid or base, converts the two ester groups into carboxylic acids, forming a substituted malonic acid. masterorganicchemistry.compressbooks.pub This intermediate, being a β-dicarboxylic acid, is thermally unstable and readily loses a molecule of carbon dioxide upon heating in a decarboxylation reaction. pressbooks.pub

One method involves heating the malonate adduct with water, which facilitates hydrolysis, while the liberated ethanol (B145695) is removed by distillation to drive the reaction. google.com Alternatively, the process can be carried out in distinct steps: first, hydrolysis of the diester to the dicarboxylic acid intermediate, followed by heating to induce decarboxylation, yielding 8-chlorooctanoic acid. google.com The final step is the esterification of the resulting carboxylic acid with ethanol, often under acidic catalysis, to produce the target compound, this compound. google.com

Chlorination of Hydroxyoctanoate Precursors

An alternative synthetic strategy involves the direct chlorination of a suitable hydroxyoctanoate precursor. This approach is particularly relevant in the synthesis of related dichlorinated compounds, which are important intermediates for other chemical products like α-lipoic acid. uctm.edusci-hub.se

The specific chlorination of ethyl 8-chloro-6-hydroxyoctanoate is a key step in the synthesis of ethyl 6,8-dichlorooctanoate. google.comgoogle.com This precursor molecule, which already contains a chlorine atom at the 8-position, possesses a secondary hydroxyl group at the 6-position that can be converted to a chloride. This transformation is an example of a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Thionyl chloride (SOCl₂) is a highly effective reagent for the chlorination of alcohols, including the conversion of ethyl 8-chloro-6-hydroxyoctanoate to ethyl 6,8-dichlorooctanoate. uctm.edusci-hub.segoogle.comgoogle.com The reaction is typically performed in an organic solvent. For example, the reaction can be carried out by adding thionyl chloride dropwise to the hydroxy ester at low temperatures (e.g., 0 °C), followed by heating to complete the reaction (e.g., 50 °C for 4 hours), resulting in high yields and purity. google.com In some procedures, a catalytic amount of a base like pyridine (B92270) is added. google.com The pyridine acts as a catalyst, reacting with the intermediate chlorosulfite ester to facilitate the substitution and neutralize the HCl produced during the reaction. uctm.edu

Table 2: Thionyl Chloride Mediated Chlorination of Hydroxyoctanoate Precursors

PrecursorReagentsSolventProductYieldReference
Ethyl 8-chloro-6-hydroxyoctanoateThionyl chloride(Not specified)Ethyl 6,8-dichlorooctanoate92% google.com
Methyl 8-chloro-6-hydroxyoctanoateThionyl chloride, PyridineTolueneMethyl 6,8-dichlorooctanoate81% google.com

This table is interactive. Click on the headers to sort the data.

Chlorination of Ethyl 8-Chloro-6-hydroxyoctanoate
Thionyl Chloride Mediated Chlorination
1.2.2.1.1.1. Influence of Catalytic Pyridine

The synthesis of ethyl 6,8-dichlorooctanoate from ethyl 6-hydroxy-8-chlorooctanoate often employs a chlorinating agent in the presence of a catalyst. One established method involves the use of thionyl chloride in a benzene (B151609) solvent, with pyridine acting as a catalyst. google.com In this reaction, pyridine serves a dual function: it catalyzes the reaction and also acts as a scavenger for the hydrogen chloride (HCl) gas produced during the process.

A typical procedure involves refluxing ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride in benzene with a catalytic amount of pyridine for approximately one hour. google.com This process, however, is associated with the production of sulfur dioxide, an asphyxiating gas, which presents challenges for industrial-scale applications due to environmental and safety concerns. google.com Furthermore, the use of benzene as a solvent is now restricted in many regions, and the unpleasant odor of pyridine can create a difficult operating environment. google.com Research has indicated that this method can yield a crude product of ethyl 6,8-dichlorooctanoate in approximately 88% yield. google.com

Solid Phosgene (B1210022) (Triphosgene) as Chlorinating Agent

To circumvent the hazards associated with gaseous phosgene and the byproducts of thionyl chloride, solid phosgene, also known as triphosgene (B27547) or bis(trichloromethyl) carbonate, has emerged as a safer and more manageable chlorinating agent. nih.gov Triphosgene is a stable crystalline solid that offers a convenient alternative for chlorination reactions. nih.gov In the synthesis of ethyl 6,8-dichlorooctanoate, triphosgene is used to convert the hydroxyl group of ethyl 6-hydroxy-8-chlorooctanoate into a chloride.

1.2.2.1.2.1. Catalysis by N,N-Dimethyl Benzylamine (B48309)

The efficiency of chlorination using triphosgene can be significantly enhanced by the use of a suitable catalyst that also acts as an acid-binding agent. N,N-dimethyl benzylamine has been identified as an effective catalyst for this purpose. google.com In a typical reaction, ethyl 6-hydroxy-8-chlorooctanoate is reacted with triphosgene in an organic solvent like dichloroethane, with N,N-dimethyl benzylamine serving as the catalyst and acid scavenger. google.com This method has been shown to improve the chlorination capacity and achieve yields of approximately 95%. google.com A key advantage of using N,N-dimethyl benzylamine is its potential for recovery and recycling, which reduces wastewater discharge and production costs. google.com The reaction is typically conducted by controlling the temperature during the addition of the catalyst and then maintaining a specific temperature for a set duration to ensure the completion of the reaction. google.com

1.2.2.1.2.2. Solvent Effects in Triphosgene Reactions

The choice of solvent plays a crucial role in the outcome of triphosgene-mediated chlorination reactions. Dichloroethane is a commonly used organic solvent for the synthesis of ethyl 6,8-dichlorooctanoate using triphosgene. google.com The weight ratio of the solvent to the substrate is a critical parameter that can influence the reaction's efficiency. For instance, a weight ratio of dichloroethane to ethyl 6-hydroxy-8-chlorooctanoate of 2.4:1 has been reported in successful syntheses. google.com The solvent's role is to dissolve the reactants and facilitate their interaction, and its properties can affect reaction rates and product yields. In some methodologies, after the reaction, water is added to the reaction mixture, leading to the separation of an organic phase containing the desired product. google.com

Synthesis of Ethyl 6-oxo-8-chlorooctanoate (ECOO)
Addition Reaction of Ethyl 6-Chloro-6-oxocaproate with Ethylene (B1197577)

A primary method for synthesizing ECOO involves the addition reaction of ethyl 6-chloro-6-oxocaproate with ethylene. google.comgoogle.com This reaction is typically carried out in a suitable solvent, such as dichloroethane. google.comgoogle.com The process involves introducing ethylene gas into a solution of ethyl 6-chloro-6-oxocaproate in the presence of a catalyst. google.com Following the addition reaction, the resulting complex is hydrolyzed to yield ECOO. google.comgoogle.com An industrial-scale example involves adding 1280 kg of dichloroethane to a 1500L reactor, followed by 450 kg of aluminum trichloride (B1173362). After cooling, 360 kg of ethyl 6-chloro-6-oxocaproate is added, and ethylene is introduced for 3 hours while maintaining the temperature between 20°C and 25°C. google.com

Catalytic Systems for Ethylene Addition (e.g., Aluminum Trichloride)

The addition of ethylene to ethyl 6-chloro-6-oxocaproate is facilitated by a catalytic system, with aluminum trichloride (AlCl₃) being a commonly used catalyst. google.comgoogle.com Aluminum trichloride acts as a Lewis acid, activating the ethyl 6-chloro-6-oxocaproate for the addition of ethylene. The reaction forms an aluminum chloride complex with the product, which then requires hydrolysis to release the final ECOO. google.comgoogle.com The amount of catalyst used is a critical parameter; for the reaction to proceed to completion, approximately 1.5 times the theoretical amount of aluminum trichloride may be required. google.com The hydrolysis of the aluminum chloride complex is an exothermic process that requires careful temperature control to prevent side reactions and ensure a high yield of the desired product. google.comgoogle.com Efficient cooling methods, such as using a graphite (B72142) condenser and a circulating pump system, have been developed to manage the heat generated during hydrolysis, leading to an increased reaction yield of about 10% and a 50% reduction in water consumption compared to conventional methods. google.comgoogle.com

Hydrolysis and Workup Procedures

Following the primary synthesis reaction to form this compound, which often involves an addition reaction catalyzed by aluminum trichloride, a crucial hydrolysis and workup procedure is necessary to isolate the final product. google.com The addition reaction mixture, containing a complex of the product with aluminum trichloride, is carefully treated with water. google.com This hydrolysis step is highly exothermic due to the reaction of excess aluminum trichloride and its complex with water, necessitating efficient cooling to control the temperature. google.com

To manage the heat generated, industrial processes often employ a hydrolysis kettle equipped with a circulation pump and a graphite condenser. google.com The reaction mixture is circulated through the condenser, which is cooled with a medium like ice salt water, to maintain the temperature below 10°C. google.com This controlled hydrolysis prevents side reactions and ensures the integrity of the product. After hydrolysis, the layers are separated. The organic layer, containing the this compound, is washed with water until it reaches a neutral pH. google.com Finally, the solvent is removed under reduced pressure to yield the crude product, which can be further purified. google.com This method has been shown to improve the reaction yield by approximately 10% and reduce water usage by 50% compared to conventional methods. google.com

Chemoenzymatic and Biocatalytic Synthesis Approaches

In the pursuit of greener and more efficient manufacturing processes, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives for synthesizing chiral molecules. These approaches leverage the high selectivity and efficiency of enzymes to produce specific stereoisomers, which are often crucial for the biological activity of the final products.

Enzyme-Catalyzed Reduction of Ethyl 8-Chloro-6-oxooctanoate

A key biocatalytic approach to obtaining a precursor for chiral compounds involves the enzyme-catalyzed reduction of ethyl 8-chloro-6-oxooctanoate. researchgate.netresearchgate.net This reaction is particularly important for the synthesis of (R)-α-lipoic acid, where the specific stereochemistry of the intermediate, ethyl (S)-8-chloro-6-hydroxyoctanoate, is critical. researchgate.netresearchgate.net The reduction of the ketone group in ethyl 8-chloro-6-oxooctanoate to a hydroxyl group is achieved with high enantioselectivity using specific enzymes.

Identification and Characterization of Keto Reductases (e.g., HGD-1, RhCR)

The success of the biocatalytic reduction hinges on the selection of a suitable keto reductase (KRED). These enzymes, belonging to the aldo-keto reductase (AKR) superfamily, are NAD(P)H-dependent oxidoreductases that catalyze the reduction of ketones to alcohols. nih.govfrontiersin.org Through high-throughput screening, several effective keto reductases have been identified.

For instance, keto reductase HGD-1 has been shown to effectively catalyze the reduction of ethyl 8-chloro-6-oxooctanoate to ethyl 6-hydroxy-8-chlorooctanoate with a high conversion rate. researchgate.net Another notable enzyme is CpAR2, a novel reductase from Candida parapsilosis, which exhibits unusually high activity towards ethyl 8-chloro-6-oxooctanoate. researchgate.net Similarly, a NADH-dependent carbonyl reductase, RhCR, from Rhodococcus sp. ECU1014, has been identified for its efficiency in reducing ethyl 8-chloro-6-oxooctanoate to the (S)-enantiomer of ethyl 8-chloro-6-hydroxyoctanoate. researchgate.net The characterization of these enzymes involves determining their substrate specificity, optimal reaction conditions, and stereoselectivity. nih.govplos.org

Cofactor Regeneration Strategies (e.g., Glucose Dehydrogenase)

A significant challenge in industrial-scale biocatalysis is the high cost of the nicotinamide (B372718) cofactors (NADH or NADPH) required by oxidoreductases. nih.gov To make the process economically viable, an efficient in-situ cofactor regeneration system is essential. researchgate.net A widely adopted strategy is the "coupled-enzyme" system, where a second enzyme and a sacrificial co-substrate are used to regenerate the consumed cofactor. researchgate.netuniovi.es

Glucose dehydrogenase (GDH) is a popular choice for this purpose. rsc.org GDH catalyzes the oxidation of inexpensive glucose to glucono-δ-lactone, which spontaneously hydrolyzes, while simultaneously reducing NAD⁺ or NADP⁺ back to its active form, NADH or NADPH. nih.govrsc.org This coupled reaction drives the primary reduction forward and allows for the use of only a catalytic amount of the expensive cofactor. illinois.edu Whole-cell biocatalysts, often genetically engineered E. coli, are frequently used, co-expressing both the desired keto reductase (like CpAR2 or RhCR) and glucose dehydrogenase. researchgate.netresearchgate.net This approach simplifies the process by containing the entire catalytic system within the cell. researchgate.net

Optimization of Biocatalytic Reaction Parameters (pH, temperature, substrate concentration)

To maximize the efficiency and yield of the biocatalytic reduction, several reaction parameters must be optimized. These include pH, temperature, and substrate concentration. researchgate.netpsu.edu Enzymes have optimal pH and temperature ranges at which they exhibit maximum activity and stability. plos.org For the reduction of ethyl 8-chloro-6-oxooctanoate using keto reductase HGD-1, the optimal conditions were found to be a pH range of 6.5-7.5 and a temperature range of 25-30°C. researchgate.net

Substrate concentration is another critical factor, as high concentrations can lead to substrate inhibition, while low concentrations may result in an inefficient process. For the HGD-1 catalyzed reaction, a substrate concentration of 50 g/L was found to be optimal. researchgate.net Optimization of these parameters is crucial for achieving high conversion rates and space-time yields, making the biocatalytic process industrially feasible. psu.edu

Enantioselective Synthesis of Chiral Precursors (e.g., Ethyl (S)-8-chloro-6-hydroxyoctanoate)

The primary advantage of using keto reductases is their ability to perform highly enantioselective synthesis, producing a single desired stereoisomer of the chiral alcohol. For example, the reduction of ethyl 8-chloro-6-oxooctanoate using recombinant E. coli cells expressing the NADH-dependent carbonyl reductase RhCR and glucose dehydrogenase yields ethyl (S)-8-chloro-6-hydroxyoctanoate. researchgate.net This specific enantiomer is a key precursor for the synthesis of (R)-α-lipoic acid. researchgate.net

Similarly, the use of E. coli cells co-expressing the keto reductase CpAR2 and glucose dehydrogenase leads to the production of ethyl (R)-8-chloro-6-hydroxyoctanoate with excellent enantiomeric excess (>99%). researchgate.net This demonstrates the power of biocatalysis in accessing specific chiral building blocks that are difficult to obtain through traditional chemical methods. The high enantioselectivity of these enzymatic reactions eliminates the need for chiral resolution steps, leading to a more efficient and atom-economical process. rsc.org

Lipase-Catalyzed Kinetic Resolution for Enantiomer Separation

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. While direct resolution of this compound is not extensively documented, studies on structurally similar substrates, such as racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester, provide a clear framework for this methodology. google.com The primary approach involves the enantioselective hydrolysis of the ester.

The efficiency and selectivity of lipase-catalyzed kinetic resolution are highly dependent on several factors, including the choice of lipase (B570770), the solvent system, and, in the case of transesterification, the acyl donor.

Lipase Type: The selection of the lipase is paramount for achieving high enantioselectivity. Different lipases exhibit varying affinities for specific substrates. For the resolution of racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester via hydrolysis, a screening process identified Lipase PS-D as a highly effective biocatalyst. google.com This enzyme demonstrated high enantioselectivity, leading to the production of (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester with a high enantiomeric excess (ee). google.com Other lipases commonly employed for the kinetic resolution of esters include those from Pseudomonas cepacia, Pseudomonas fluorescens, and Candida antarctica (often immobilized as Novozym 435). d-nb.infoalmacgroup.com The optimal choice is always determined empirically for the specific substrate.

Solvent and Reaction Conditions: The reaction environment significantly influences enzyme activity and stability. For the hydrolysis of 6-hydroxy-8-chlorooctanoic acid ethyl ester, a single aqueous phase using a phosphate (B84403) buffer was effective. google.com Key parameters that require optimization include pH and temperature. As shown in the table below, the conversion rate and enantioselectivity are sensitive to these conditions. The optimal pH for the catalytic resolution using Lipase PS-D was found to be around 7.0, yielding an enantiomeric excess of 93.1%. google.com Temperature also plays a critical role, with higher temperatures generally increasing the reaction rate, though they may negatively impact enzyme stability and selectivity over time.

Table 1: Effect of pH on Lipase PS-D Catalyzed Resolution

pHConversion Rate (%)Enantiomeric Excess (% ee)
4.057.391.2
6.058.694.3
7.054.393.1
9.058.387.9
11.067.773.7
Data sourced from patent CN101063156A, describing the resolution of 6-hydroxy-8-chlorooctanoic acid ethyl ester. google.com

Acyl Donor: While hydrolysis (using water as the nucleophile) is a common strategy, kinetic resolution can also be achieved through transesterification, where an alcohol is acylated using the racemic ester, or through alcoholysis of a racemic acyl derivative. A more prevalent method is the irreversible acylation of a racemic alcohol using an acyl donor. In this scenario, the enzyme selectively transfers an acyl group to one of the alcohol's enantiomers. Common acyl donors include activated esters like vinyl acetate (B1210297) or isopropenyl acetate. The enol produced as a byproduct tautomerizes to a stable ketone (acetone or acetaldehyde), rendering the reaction irreversible and driving it to completion, often resulting in higher enantioselectivity and yields. The choice of the acyl donor's chain length can also influence the reaction kinetics and selectivity.

Photocatalyzed Alkoxycarbonylation of Alkenes

Recent advances in photoredox catalysis have opened new pathways for the synthesis of aliphatic esters directly from abundant alkene feedstocks. nih.gov This methodology circumvents traditional esterification routes that require pre-functionalized carboxylic acids. One such strategy involves the alkoxycarbonylation of alkenes, which can introduce both an ester group and a chlorine atom across the double bond. nih.gov

A notable development in this area is the use of alkyloxalyl chlorides, such as ethyl chlorooxoacetate, as precursors for alkoxycarbonyl radicals under photoredox catalysis. nih.gov In this process, ethyl chlorooxoacetate is believed to be reduced by an excited photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃), to generate an alkoxycarbonyl radical via the extrusion of carbon monoxide. nih.gov This highly reactive radical then adds to an alkene. The resulting alkyl radical is subsequently oxidized and trapped by a chloride ion, yielding a β-chloro ester. nih.gov

The reaction is typically performed under mild conditions, using blue LED irradiation at room temperature, and is compatible with a variety of functional groups. nih.gov

Table 2: General Conditions for Photocatalyzed Alkoxycarbonylchlorination

ParameterCondition
Alkene Terminal or substituted olefins
Reagent Ethyl Chlorooxoacetate
Photocatalyst Iridium-based complex (e.g., fac-Ir(ppy)₃)
Base/Additive Organic base (e.g., 2,6-lutidine)
Solvent Anhydrous organic solvent (e.g., Dichloromethane)
Light Source Blue LEDs
Atmosphere Inert (e.g., Nitrogen)
Conditions are generalized from the study on photocatalyzed alkoxycarbonylation of alkenes. nih.gov

A significant challenge in the functionalization of alkenes is controlling the regioselectivity of the addition. The photocatalyzed alkoxycarbonylation of terminal alkenes with ethyl chlorooxoacetate demonstrates excellent regiocontrol. nih.gov The reaction proceeds via an anti-Markovnikov pathway, where the alkoxycarbonyl radical adds to the terminal carbon of the α-olefin. nih.gov This leads exclusively to the formation of the linear β-chloro ester, with the branched isomer not being observed in NMR analysis. nih.gov

This high regioselectivity is a key advantage of the method. For a long-chain α-olefin like 1-octene, this would result in the formation of ethyl 2-chloro-3-propylheptanoate, where the ester group is at the terminus of the original chain and the chlorine atom is at the adjacent (β) position. This method provides a direct route to β-chloro esters, which are valuable synthetic intermediates, although it does not directly yield an ω-chloro ester like this compound from a simple linear alkene. The transformation showcases the ability of photoredox catalysis to control regiochemical outcomes in radical additions to unactivated alkenes. nih.gov

Chemical Reactivity and Transformation of Ethyl 8 Chlorooctanoate

Nucleophilic Substitution Reactions

The presence of a chlorine atom at the end of the C8 alkyl chain makes ethyl 8-chlorooctanoate susceptible to nucleophilic substitution reactions. As a primary alkyl halide, these reactions predominantly proceed through an S(_N)2 mechanism. studymind.co.ukacs.org

Substitution of the Chloro Group for Diverse Functionalities

The chloro group in this compound can be displaced by a variety of nucleophiles, leading to the formation of a wide array of functionalized octanoate (B1194180) derivatives. This versatility is a cornerstone of its utility in chemical synthesis. For instance, it serves as a key intermediate in the synthesis of α-lipoic acid, a process that necessitates the substitution of the chloro group. thieme-connect.comcitedrive.comthieme-connect.comresearchgate.netgoogle.com

Common nucleophilic substitution reactions involving primary alkyl halides like this compound include reactions with:

Hydroxide (B78521) ions (OH⁻) to form alcohols. ibchem.com

Cyanide ions (CN⁻) to form nitriles. ibchem.com

Ammonia (NH₃) to form primary amines. studymind.co.uk

Azide ions (N₃⁻) , which are excellent nucleophiles for forming C-N bonds and can serve as precursors to amines. masterorganicchemistry.comorganic-chemistry.org

Malonic esters , as seen in the synthesis of related compounds where diethyl malonate is used to build a carbon skeleton. google.comgoogle.com

The following table summarizes representative nucleophilic substitution reactions on primary alkyl halides, which are analogous to the reactivity of this compound.

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)
CyanidePotassium Cyanide (KCN)Nitrile (-CN)
AmmoniaAmmonia (NH₃)Primary Amine (-NH₂)
AzideSodium Azide (NaN₃)Azide (-N₃)
Diethyl MalonateDiethyl malonateSubstituted malonic ester

This table presents generalized reactions for primary alkyl halides.

Research has demonstrated the conversion of related hydroxy-chloro esters into dichloro derivatives, highlighting the reactivity at the carbon-chlorine bond. For example, ethyl 6-hydroxy-8-chlorooctanoate can be converted to ethyl 6,8-dichlorooctanoate. google.comchemicalbook.comgoogle.com This transformation, while substituting a hydroxyl group, underscores the amenability of the alkyl chain to nucleophilic attack.

Mechanism and Stereochemistry of Nucleophilic Attack

Nucleophilic substitution on this compound, a primary alkyl halide, proceeds via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. studymind.co.ukscience-revision.co.uk This mechanism is a one-step, concerted process where the bond between the nucleophile and the carbon atom forms at the same time as the bond between the carbon atom and the leaving group (the chloride ion) breaks. ibchem.comlibretexts.org

Key characteristics of the S(_N)2 mechanism include:

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. studymind.co.ukresearchgate.net

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. chemicalbook.comlibretexts.org This is due to steric hindrance and electrostatic repulsion between the electron-rich nucleophile and the leaving group. masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing leaving group. science-revision.co.uklibretexts.org

Inversion of Configuration: A significant consequence of the backside attack is the inversion of stereochemistry at the reaction center. If the carbon atom were a chiral center, an (R)-configured reactant would yield an (S)-configured product, and vice versa. libretexts.orglibretexts.org While the C8 carbon of this compound is not a stereocenter, this principle is fundamental to S(_N)2 reactions.

The reactivity of alkyl halides in S(_N)2 reactions is also influenced by the nature of the halogen, with the rate of reaction following the trend: I > Br > Cl > F. This is because the carbon-halogen bond strength decreases down the group, making the bond easier to break. ibchem.com

Hydrolysis Pathways

The ester functional group in this compound can be hydrolyzed to yield the corresponding carboxylic acid, 8-chlorooctanoic acid, and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions. libretexts.org

Ester Hydrolysis (Saponification) to 8-Chlorooctanoic Acid

The cleavage of the ester linkage is a fundamental reaction of this compound. ibchem.com

In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed to 8-chlorooctanoic acid and ethanol. libretexts.orgallrounder.ai This reaction is the reverse of Fischer esterification. thieme-connect.com

The mechanism involves the following key steps: ibchem.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

Elimination: The carbonyl double bond reforms, and a molecule of ethanol is eliminated.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product and regenerate the acid catalyst.

This reaction is an equilibrium process. To drive the reaction towards the products (hydrolysis), a large excess of water is typically used. libretexts.org Kinetic studies on long-chain ethyl esters show they favor esterification, but the reaction can be shifted towards hydrolysis. researchgate.net

The hydrolysis of an ester using a base, such as sodium hydroxide, is known as saponification. libretexts.org This process is effectively irreversible and goes to completion. epa.gov

The mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic Addition: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.

Elimination: The carbonyl group is reformed by the elimination of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Acidification: A final acidification step (work-up) is required to neutralize the carboxylate salt and obtain the free 8-chlorooctanoic acid.

The following table shows typical conditions for the base-catalyzed hydrolysis of a related compound, ethyl 8-aminooctanoate, which illustrates the general parameters for this type of reaction.

ReactantReagents/ConditionsProductYield
Ethyl 8-aminooctanoate2 N NaOH in methanol/THF; Room temperature or 40-60°C8-Aminooctanoic acid75-85%

Data from hydrolysis of a related amino ester, illustrating typical saponification conditions and yields.

Formation of Derivatives

The terminal chlorine atom of this compound is a key site for synthetic modification, enabling its conversion into a range of other functionalized esters and its incorporation into complex target molecules.

Ethyl 8-bromooctanoate can be generated directly from this compound within a reaction mixture, a process known as in situ formation. This transformation is a classic example of the Finkelstein reaction, where one halogen is exchanged for another. byjus.comwikipedia.org

This method is notably employed in the synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC). In this process, this compound is reacted with 6-chloro-carsalam in the presence of sodium bromide (NaBr) and a base like sodium carbonate in a solvent such as dimethylformamide. google.comepo.org The presence of sodium bromide facilitates the conversion of the less reactive this compound into the more reactive ethyl 8-bromooctanoate in situ. google.comepo.org The greater reactivity of the bromo-derivative accelerates the subsequent alkylation reaction. The sodium bromide can be considered to act catalytically as it can be recovered at the end of the reaction. google.com

Table 1: Reaction Conditions for In Situ Formation of Ethyl 8-Bromooctanoate

ParameterConditionSource
Starting Material This compound google.comepo.org
Reagents 6-chloro-carsalam, Sodium Bromide (NaBr), Sodium Carbonate (Na₂CO₃) google.comepo.org
Solvent Dimethylformamide (DMF) google.comepo.org
Purpose Synthesis of 5-CNAC google.comepo.org

The principle of the Finkelstein reaction can be broadly applied to convert this compound into other halogenated esters, most commonly ethyl 8-iodooctanoate. wikipedia.org This SN2 reaction involves treating the alkyl chloride with an alkali metal halide, such as sodium iodide (NaI), in a suitable solvent. byjus.comorganic-chemistry.org

The success of the reaction is driven by the differential solubility of the halide salts in the chosen solvent. wikipedia.org Acetone is a common solvent for this transformation because sodium iodide is soluble in it, whereas the sodium chloride formed as a byproduct is not. wikipedia.orgiitk.ac.in The precipitation of sodium chloride from the reaction mixture shifts the equilibrium towards the formation of the iodo-product, driving the reaction to completion. wikipedia.org Similar principles can be applied to synthesize fluoroalkanes using reagents like potassium fluoride (B91410) (KF), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

This compound serves as a crucial building block in the synthesis of precursors for α-lipoic acid, a vital antioxidant and coenzyme. researchgate.netthieme-connect.comthieme-connect.com Specifically, it is a starting material for preparing key chiral intermediates like ethyl (S)-8-chloro-6-hydroxyoctanoate and ethyl (R)-8-chloro-6-hydroxyoctanoate. researchgate.net

One chemoenzymatic approach involves the conversion of this compound to ethyl 8-chloro-6-oxooctanoate, which is then stereoselectively reduced by a carbonyl reductase enzyme to yield the desired chiral hydroxy ester. researchgate.netresearchgate.net Another method describes the synthesis of 6-hydroxy-8-chlorooctanoate ethyl ester where the substrate conversion rate exceeded 95% under optimized conditions. thieme-connect.comcitedrive.com These hydroxychloro-esters are valuable precursors for the synthesis of (R)-α-lipoic acid. researchgate.net

Table 2: Chemoenzymatic Synthesis of a Lipoic Acid Precursor

ParameterDetailSource
Target Molecule 6-hydroxy-8-chlorooctanoate ethyl ester thieme-connect.comcitedrive.com
Key Enzyme Keto reductase HGD-1 thieme-connect.comcitedrive.com
Coenzyme System Glucose dehydrogenase, Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) thieme-connect.comcitedrive.com
Substrate Conc. 50 g/L thieme-connect.comcitedrive.com
Temperature 25-30 °C thieme-connect.comcitedrive.com
pH 6.5-7.5 thieme-connect.comcitedrive.com
Reaction Time 4 hours thieme-connect.comcitedrive.com
Conversion Rate >95% thieme-connect.comcitedrive.com
Yield 92% thieme-connect.comcitedrive.com

This compound is a key reagent in the manufacture of N-(5-chlorosalicyloyl)-8-aminocaprylic acid, commonly known as 5-CNAC. google.comepo.org In a patented synthesis, this compound is reacted with a protected salicylamide (B354443) intermediate, 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione (6-chloro-carsalam). google.com

The reaction involves the alkylation of the carsalam (B1662507) nitrogen with the eight-carbon chain of the ester. As previously noted, the reaction is preferably conducted in the presence of sodium bromide to form the more reactive bromo-intermediate in situ. google.comepo.org The resulting ester is then subjected to saponification (hydrolysis of the ester) and ring-opening of the carsalam moiety to yield the final 5-CNAC product. google.com For this synthesis, it is preferable to use high-purity this compound (>99%) to avoid side-product formation. google.com

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of ethyl 8-chlorooctanoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unambiguous evidence for the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of each proton, their connectivity, and the number of neighboring protons. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons in the molecule. amazonaws.com

The ethyl ester group is characterized by a quartet at approximately 4.12 ppm, corresponding to the two methylene (B1212753) protons (-O-CH₂-CH₃), which are split by the adjacent three methyl protons. These methyl protons, in turn, appear as a triplet at around 1.25 ppm. amazonaws.com

The long aliphatic chain of the octanoate (B1194180) moiety displays a series of signals. The two protons on the carbon atom adjacent to the chlorine atom (C8) resonate as a triplet at about 3.53 ppm. The protons on the carbon alpha to the carbonyl group (C2) appear as a triplet at approximately 2.29 ppm. The remaining methylene protons in the chain (C3, C4, C5, C6, and C7) produce overlapping multiplets in the region of 1.28 to 1.79 ppm. amazonaws.com

¹H NMR Spectral Data for this compound

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Number of Protons Assignment
4.12 Quartet (q) 7.2 2H -O-CH₂ -CH₃
3.53 Triplet (t) 6.8 2H Cl-CH₂ -(CH₂)₆-
2.29 Triplet (t) 7.4 2H -CH₂ -C(O)O-
1.79-1.71 Multiplet (m) - 2H -CH₂-CH₂ -CH₂Cl
1.66-1.56 Multiplet (m) - 2H -CH₂ -CH₂C(O)O-
1.47-1.40 Multiplet (m) - 2H Alkyl Chain
1.36-1.28 Multiplet (m) - 4H Alkyl Chain

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure. amazonaws.com

The most downfield signal, appearing at approximately 173.76 ppm, is characteristic of the ester carbonyl carbon (C=O). The carbons of the ethyl group (-O-CH₂-CH₃) are observed at around 60.17 ppm and 14.21 ppm, respectively. The carbon atom bonded to the chlorine atom (-CH₂-Cl) resonates at about 45.00 ppm. The remaining signals correspond to the methylene carbons of the octanoate chain, appearing at chemical shifts of 34.25, 32.49, 28.89, 28.49, 26.64, and 24.80 ppm. amazonaws.com

¹³C NMR Spectral Data for this compound

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Chemical Shift (δ) (ppm) Assignment
173.76 C =O
60.17 -O-CH₂ -CH₃
45.00 -CH₂ -Cl
34.25 -CH₂ -C(O)O-
32.49 Alkyl Chain
28.89 Alkyl Chain
28.49 Alkyl Chain
26.64 Alkyl Chain
24.80 Alkyl Chain

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be identified.

A prominent and diagnostically important feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the ester carbonyl (C=O) group. For saturated aliphatic esters, this bond typically produces a strong, sharp absorption peak in the range of 1750–1735 cm⁻¹. The presence of a strong band in this region is a clear indicator of the ester functionality.

The presence of the chlorine atom in the molecule is confirmed by the detection of the carbon-chlorine (C-Cl) bond stretching vibration. This absorption is generally found in the fingerprint region of the IR spectrum. For monochloroalkanes, the C-Cl stretch appears as a medium to strong intensity band in the range of 850–550 cm⁻¹. While other absorptions can occur in this region, its presence, when correlated with NMR and mass spectrometry data, validates the chloro-substituted nature of the octanoate chain.

Table of Mentioned Compounds

Compound Name
This compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is critical for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₉ClO₂, corresponding to a molecular weight of approximately 206.71 g/mol and an exact mass of 206.1073575 Da. nih.gov

When subjected to electron ionization (EI) in a mass spectrometer, the molecule loses an electron to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern provides a chemical fingerprint of the molecule. Key fragmentation pathways for esters and alkyl halides are predictable and aid in structural confirmation. libretexts.orgtutorchase.com For this compound, expected fragments include those from alpha-cleavage, McLafferty rearrangement, and cleavage of the carbon-chlorine bond. The presence of a chlorine atom is readily identified by a characteristic M+2 isotopic peak, where the peak at m/z [M+2]⁺• has an intensity approximately one-third of the molecular ion peak [M]⁺•, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

Table 1: Theoretical Fragmentation Data for this compound in Mass Spectrometry

m/z ValueProposed Fragment IonFragmentation Pathway
206/208[C₁₀H₁₉ClO₂]⁺•Molecular Ion (M⁺•)
161[M - OCH₂CH₃]⁺Alpha-cleavage: Loss of the ethoxy radical
171[M - Cl]⁺Loss of a chlorine radical
88[CH₂(CH₂)₂C(OH)OC₂H₅]⁺•McLafferty rearrangement product
45[OCH₂CH₃]⁺Ethoxy cation
High-Resolution Mass Spectrometry (HRMS) for Trace Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for distinguishing between compounds with the same nominal mass but different elemental compositions. msu.edu By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. This capability is particularly valuable for identifying trace-level impurities in a sample, which may not be resolvable by standard mass spectrometry. eag.com

Impurities can originate from starting materials, side reactions during synthesis, or contamination from laboratory equipment, such as plasticizers. merckmillipore.com For instance, synthetic routes for similar compounds may involve precursors like 1,6-dichlorohexane (B1210651) or diethyl malonate, which could persist as impurities. google.com HRMS can detect and identify these and other unexpected contaminants, ensuring the high purity of the final product. eag.com

Table 2: Potential Impurities in this compound and their Identification by HRMS

Potential ImpurityMolecular FormulaExact Mass (Da)Possible Origin
Diethyl malonateC₇H₁₂O₄160.0736Starting material
1,6-DichlorohexaneC₆H₁₂Cl₂154.0265Starting material
Dibutyl phthalateC₁₆H₂₂O₄278.1518Plasticizer contaminant merckmillipore.com
Ethyl octanoateC₁₀H₂₀O₂172.1463By-product (absence of chlorine)

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is primarily useful for compounds containing chromophores, particularly systems with conjugated double bonds. utoronto.ca

This compound possesses a carbonyl (C=O) group within its ester functionality, which is a chromophore. However, it lacks an extended system of conjugated π-electrons. The electronic transitions associated with an isolated carbonyl group (n → π* and π → π*) occur at wavelengths in the far-UV region, typically below the 200 nm cutoff of standard laboratory spectrophotometers. utoronto.canih.gov Consequently, UV-Visible spectroscopy is not a suitable or practical method for the routine characterization or structural elucidation of this compound.

Chromatographic Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the method of choice for both separation from impurities and for quantitative purity assessment.

Gas Chromatography (GC) for Purity Assessment and Impurity Profiling

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. sigmaaldrich.com The purity of this compound is routinely determined using this method. In a typical GC analysis, the sample is injected into a heated inlet, vaporized, and transported by an inert carrier gas (such as helium) through a capillary column. The column contains a stationary phase that interacts differently with various components of the sample, leading to their separation based on properties like boiling point and polarity. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic identifier under specific chromatographic conditions.

For quantitative analysis, Gas Chromatography is often coupled with a Flame Ionization Detector (GC-FID). The FID is a robust and widely used detector that generates a current proportional to the amount of organic substance being burned in a hydrogen-air flame. europa.eu This response makes it ideal for determining the purity of a compound.

The purity of this compound is calculated by comparing its peak area to the total area of all peaks in the chromatogram. This "area percent" method provides a reliable measure of purity, assuming all components have a similar response factor in the detector. nih.gov GC-FID is a validated method for the quantification of various organic compounds, including esters. europa.eunotulaebotanicae.ro

Table 3: Example of Purity Assessment Data for this compound by GC-FID

Peak No.Retention Time (min)ComponentPeak AreaArea %
112.5Impurity A5,0000.25
214.8This compound1,985,00099.25
316.2Impurity B10,0000.50
Total2,000,000100.00

GC-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS. researchgate.net As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records the mass spectrum of each component.

This technique is definitive for confirming the identity of the main peak as this compound by matching its acquired mass spectrum against established spectral libraries such as those from NIST or Wiley. researchgate.netcabidigitallibrary.org Furthermore, GC-MS is instrumental in the structural elucidation of unknown impurities. By analyzing the mass spectrum of each minor peak in the chromatogram, the chemical structures of contaminants can be identified, providing a comprehensive impurity profile of the sample. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. It offers a reliable method for determining the purity of the compound in bulk materials and for monitoring its concentration during synthetic processes. A validated, stability-indicating HPLC method is essential for quality control.

A typical quantitative analysis is performed using a reversed-phase C18 column with UV detection. researchgate.netphcogj.com The method's validation according to established guidelines ensures its linearity, precision, accuracy, and specificity. mdpi.com For instance, a method can be developed to separate this compound from its starting materials, by-products, and degradation products. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run under isocratic or gradient conditions to achieve optimal separation. researchgate.netphcogj.com Method validation involves assessing parameters such as the limit of detection (LOD), limit of quantitation (LOQ), and recovery, which are critical for ensuring the reliability of the results. mdpi.com

Table 1: Typical HPLC Method Parameters and Validation Summary for this compound Analysis This table presents illustrative data based on typical HPLC method development and validation for similar chemical compounds.

Parameter Typical Value/Finding Citation
Chromatographic Conditions
Column C18, 5 µm, 4.6 x 250 mm phcogj.com
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) researchgate.net
Flow Rate 1.0 mL/min phcogj.com
Detection UV at 210 nm researchgate.net
Column Temperature 30 °C nih.gov
Validation Parameters
Linearity (r²) ≥ 0.999 nih.gov
Accuracy (Recovery) 98.0% - 102.0% researchgate.net
Precision (%RSD) < 2.0% researchgate.net
Limit of Detection (LOD) Dependent on UV absorptivity, typically in the µg/mL range mdpi.comnih.gov

While HPLC-UV is effective for quantifying the main component, it may lack the sensitivity to detect and identify trace-level impurities, especially those that are genotoxic or interfere with subsequent synthetic steps. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful, highly sensitive technique used for this purpose. nih.gov It couples the separation capabilities of liquid chromatography with the mass accuracy of a high-resolution mass spectrometer, enabling the detection and identification of impurities even at sub-1% levels.

In the synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid, where this compound is a key reagent, certain impurities can be particularly problematic. epo.org For example, the presence of dichlorohexane in the this compound starting material can lead to the formation of a dimeric by-product that is very difficult to remove from the final product. epo.org LC-HRMS is an ideal technique for screening for such impurities in the starting material to ensure high purity of the final active ingredient. epo.org The method allows for the assignment of probable molecular formulae to unknown peaks based on their accurate mass, and subsequent fragmentation analysis (MS/MS) can elucidate their structures. nih.gov The sensitivity of modern LC-MS/MS methods can achieve limits of detection (LOD) and quantitation (LOQ) in the sub-µg/g range for specific targeted impurities. nih.gov

Table 2: Examples of Potential Trace Impurities in this compound Analysis by LC-HRMS

Impurity Type Specific Example Significance Citation
Dimeric By-product Precursor Dichlorohexane Reacts to form a dimeric by-product that is difficult to separate from the final product. A purity of >99% for this compound with <0.1% dichlorohexane is preferred. epo.org
Genotoxic Impurities Alkylating Agents May be present from synthesis and can be mutagenic or carcinogenic. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

This compound itself is an achiral molecule. However, it is frequently used as a starting material in the synthesis of chiral molecules, where controlling the stereochemistry is critical. For example, it is a precursor for intermediates like (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester, a key chiral building block for the synthesis of the biologically active (R)-lipoic acid. google.com Therefore, analytical methods to assess the enantiomeric purity of these chiral derivatives are essential.

Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral substance. researchgate.net This is typically achieved using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the direct resolution of a broad range of enantiomers. researchgate.netaocs.org The selection of the appropriate chiral column and mobile phase is critical to achieving baseline separation of the two enantiomers. researchgate.net Method development involves screening various chiral columns and mobile phase compositions (often normal-phase, like hexane/ethanol) to optimize resolution. researchgate.netaocs.org Validation of the chiral method ensures it is precise and accurate for quantifying the undesired enantiomer as a chiral impurity. nih.gov

Table 3: General Approach for Chiral HPLC Method Development for a Derivative of this compound This table outlines a typical strategy for developing a chiral separation method.

Parameter Description/Example Citation
Instrumentation
System High-Performance Liquid Chromatography (HPLC) researchgate.net
Chiral Stationary Phase (CSP) Polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) researchgate.netaocs.org
Method Conditions
Mobile Phase Typically a normal-phase mixture, e.g., n-Hexane:Ethanol (B145695) (various ratios) researchgate.net
Flow Rate 0.5 - 1.5 mL/min nih.gov
Detection UV (wavelength selected based on analyte's chromophore) nih.gov
Performance Metrics
Resolution (Rs) A value > 1.5 is typically desired for baseline separation. researchgate.net
Enantiomeric Purity Calculated from the peak areas of the two enantiomers. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
(R)-6-hydroxy-8-chlorooctanoic acid ethyl ester
(R)-lipoic acid
5-chlorosalicyloyl-8-aminocaprylic acid
Acetonitrile
Dichlorohexane
Ethanol
This compound
Formic acid
Hexane
Methanol
N-methyldihexylamine

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Simulations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 8-chlorooctanoate, DFT calculations help in understanding its fundamental chemical properties.

DFT calculations are instrumental in predicting the reactivity and stability of this compound. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer its chemical behavior. pmf.unsa.baresearchgate.net A smaller HOMO-LUMO energy gap generally indicates lower kinetic stability and higher chemical reactivity, as it is easier for the molecule to undergo electronic transitions. pmf.unsa.ba

The reactivity of a molecule is governed by its electronic properties. pmf.unsa.ba Key descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω), provide a quantitative measure of stability and reactivity. pmf.unsa.ba Chemical hardness is associated with the resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating a harder, more stable, and less reactive molecule. pmf.unsa.ba Conversely, a higher electronic chemical potential suggests lower stability and greater reactivity. pmf.unsa.ba For halogenated compounds like this compound, the lipophilic nature of the halogen substituent also influences its stability and how it interacts in different phases.

Table 1: Key DFT-Calculated Reactivity Descriptors This table is a representative example based on typical DFT studies of similar organic molecules; specific values for this compound would require dedicated computational analysis.

ParameterDefinitionPredicted Implication for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Influences susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Influences susceptibility to nucleophilic attack, particularly at the carbon bonded to the chlorine atom.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability. researchgate.net
Chemical Hardness (η)Resistance to deformation of the electron cloud.A higher value suggests greater stability. pmf.unsa.ba
Electrophilicity (ω)A measure of the ability of a species to accept electrons.A higher value indicates a better electrophile. pmf.unsa.ba

DFT simulations are effective in modeling the reaction pathways of this compound, such as hydrolysis or degradation. These models can map the potential energy surface for reactions, for instance, nucleophilic substitution at the carbon atom attached to the chlorine. By calculating the transition state energies, a detailed mechanism can be elucidated.

For example, the hydrolysis of the ester group is a common degradation pathway. DFT can model the step-by-step mechanism, including the initial nucleophilic attack by water or a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group. Similarly, the reactivity of the C-Cl bond can be explored, predicting its susceptibility to nucleophilic substitution reactions, which is a key aspect of its chemical functionality.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. byjus.com For a flexible molecule like this compound, with its long carbon chain, numerous conformations exist. DFT calculations can determine the relative energies of these different conformers to identify the most stable, lowest-energy structures. libretexts.org

The analysis typically focuses on the dihedral angles along the carbon-carbon backbone. libretexts.org Staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. byjus.comlibretexts.org For the butane (B89635) segment within the octanoate (B1194180) chain, for example, the anti-conformation, where the bulky groups are 180° apart, is the most stable. byjus.comyoutube.com By systematically rotating each bond and calculating the corresponding energy, a potential energy surface can be generated, revealing the energy barriers between different conformations. libretexts.org

Molecular Dynamics (MD) Studies

Molecular Dynamics simulations complement DFT by providing insights into the dynamic behavior of molecules over time, including their interactions with other molecules and their collective properties.

MD simulations are a valuable tool for predicting the solubility of this compound in various solvents, such as water or ethanol (B145695). This is achieved by simulating a system containing a single solute molecule in a box of solvent molecules and calculating the free energy of solvation.

The simulation tracks the trajectories of all atoms over time, governed by classical mechanics. The interaction forces between atoms are described by a force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By analyzing the interactions between the solute and solvent molecules, one can predict whether the solvent can effectively surround and stabilize the solute molecule, leading to dissolution. The presence of both a polar ester group and a long nonpolar alkyl chain, along with the chloro-substituent, gives this compound an amphiphilic character that MD simulations can effectively model.

Table 2: Predicted Solubility Behavior from MD Simulations This table illustrates the expected trends in solubility based on the molecular structure of this compound and general principles of intermolecular forces.

Solvent TypeExample SolventsPredicted SolubilityGoverning Intermolecular Forces
Polar ProticWater, EthanolLow in water, moderate in ethanolDipole-dipole interactions, hydrogen bonding (with solvent), London dispersion forces.
Polar AproticAcetone, Dimethylformamide (DMF)HighDipole-dipole interactions, London dispersion forces.
NonpolarHexane, TolueneHighLondon dispersion forces (dominant).

MD simulations can elucidate the nature of intermolecular interactions and predict whether this compound molecules tend to aggregate in a given environment. These interactions are critical for understanding the bulk properties of the substance. The simulations can reveal the preferred orientation of molecules with respect to each other, driven by a combination of van der Waals forces between the alkyl chains and dipole-dipole interactions involving the ester and chloro groups.

In nonpolar solvents, aggregation would be minimal as the interactions with the solvent are favorable. However, in highly polar solvents like water, the nonpolar alkyl chains would experience a hydrophobic effect, potentially leading to aggregation to minimize their contact with water molecules. This phenomenon, sometimes leading to aggregation-induced emission (AIE) in fluorescent molecules, is driven by the restriction of intramolecular rotations upon aggregation. nih.gov While this compound is not a typical AIE-luminogen, the underlying principles of aggregation driven by intermolecular forces and solvent interactions are applicable. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of compounds like this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of chemical information can be derived.

Electronic Structure and Bonding Analysis

While specific, in-depth quantum chemical studies published exclusively on this compound are not abundant, the methodologies are well-established. Such analyses for similar molecules, like other alkyl halides and esters, provide a clear framework for what can be determined. researchgate.netcore.ac.uk A computational analysis of this compound would typically investigate several key electronic properties.

The distribution of electron density and the nature of the molecular orbitals are fundamental to understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. core.ac.uk

Furthermore, mapping the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, negative potential is expected around the oxygen atoms of the ester group and the chlorine atom, indicating these are likely sites for electrophilic attack. The carbonyl carbon and the carbon atom bonded to the chlorine are expected to be electron-deficient, marking them as sites for nucleophilic attack.

Table 1: Theoretical Parameters from Quantum Chemical Calculations This table outlines key parameters that would be derived from a typical quantum chemical analysis of this compound and their significance.

ParameterSignificance
HOMO Energy Indicates the energy of the highest energy electrons; relates to the molecule's potential as an electron donor.
LUMO Energy Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's potential as an electron acceptor.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Mulliken or Natural Bond Orbital (NBO) Atomic Charges Quantifies the partial charge on each atom, offering insight into polar bonds and reactive centers.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Reaction Mechanism Elucidation at the Molecular Level

Theoretical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, any intermediates, and, crucially, the transition state structures that connect them. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and determine the most likely mechanistic pathway.

For this compound, several reaction types are of interest for mechanistic studies:

Nucleophilic Substitution: The chlorine atom at the C8 position is a leaving group, making the molecule susceptible to SN2 reactions. Computational modeling can map the energy profile of a nucleophile attacking the C8 carbon, leading to the displacement of the chloride ion.

Ester Hydrolysis: The hydrolysis of the ethyl ester group, either acid- or base-catalyzed, is another fundamental reaction. Computational studies on similar esters have shown that even in neutral conditions, water molecules can participate in complex hydrogen-bond networks to facilitate the reaction, a process that can be modeled to determine the precise mechanism and energy barriers. researchgate.netresearchgate.netrsc.org

Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage under certain conditions (e.g., photolysis) to form a radical. Quantum chemical calculations can model the stability of the resulting alkyl radical and explore its subsequent reaction pathways. acs.org

These theoretical investigations provide a step-by-step, molecular-level movie of the reaction, revealing bond-breaking and bond-forming events that are often impossible to observe directly through experimental means.

In Silico Prediction of Chemical Properties and Biological Interactions

Beyond fundamental quantum mechanics, a range of computational models are used to predict the physicochemical properties and potential biological activities of chemicals. These in silico methods often rely on Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). core.ac.uk These models use the chemical structure to calculate a set of numerical values, or "descriptors," which are then correlated with experimental data for a large set of compounds to build a predictive model.

For this compound, numerous properties can be estimated using these methods. Publicly accessible databases, such as PubChem and the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, provide a wealth of computed data. nih.govnih.govscienceopen.com These predictions are valuable for initial safety assessments, environmental fate modeling, and prioritizing chemicals for further experimental testing.

For instance, QSAR models can predict the toxicity of halogenated compounds by correlating molecular descriptors with observed toxic endpoints. nih.govresearchgate.net Key descriptors often include lipophilicity (logP), electronic parameters like LUMO energy, and steric factors. europa.eunih.gov The predictions for this compound suggest it is harmful to aquatic life with long-lasting effects. nih.gov

Table 2: In Silico Predicted Properties of this compound The following properties are computationally predicted and sourced from the PubChem database. nih.gov

PropertyPredicted ValueNote
Molecular Weight 206.71 g/mol -
XLogP3-AA 3.2A measure of lipophilicity (octanol-water partition coefficient).
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 2The two oxygen atoms of the ester group.
Rotatable Bond Count 9Indicates molecular flexibility.
Exact Mass 206.1073575 Da-
Topological Polar Surface Area 26.3 ŲRelates to transport properties, e.g., cell permeability.
Heavy Atom Count 13Number of non-hydrogen atoms.
Complexity 126A measure of the complexity of the molecular structure.

These in silico tools are indispensable in modern chemical research and regulatory toxicology, providing rapid and cost-effective screening of chemical properties and potential hazards before extensive laboratory work is undertaken.

Industrial and Large Scale Production Considerations

Process Optimization for Yield Enhancement and Byproduct Minimization

The optimization of manufacturing processes is critical for maximizing the output of Ethyl 8-chlorooctanoate and ensuring the final product meets high purity standards, often exceeding 99%. google.com A prevalent synthetic strategy involves a two-step process starting from 1,6-dichlorohexane (B1210651) and diethyl malonate. google.com

The initial step is an alkylation reaction where 1,6-dichlorohexane reacts with diethyl malonate in the presence of a base and catalyst. google.com Process optimization at this stage focuses on several key parameters:

Catalyst Selection : Traditional methods employed phase transfer catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide). However, these catalysts can lead to C-alkylation byproducts that have boiling points very close to the desired product, making separation via distillation exceedingly difficult and compromising final purity. google.com An improved process utilizes a dual catalyst system, such as a mixture of sodium bromide and polyethylene (B3416737) glycol (PEG-600), which avoids the formation of these problematic impurities. google.com

Reaction Conditions : The alkylation reaction is typically conducted at temperatures between 70-80°C for a duration of 7 to 8 hours to ensure complete reaction and high conversion rates. google.com

Reagent Stoichiometry : The molar ratio of the reactants is carefully controlled. A typical ratio is 1 mole of diethyl malonate to 2-2.5 moles of 1,6-dichlorohexane and 1.2-2.0 moles of potassium carbonate (the base). google.com Using an excess of 1,6-dichlorohexane allows for it to be recovered and recycled from the organic layer after the reaction. google.com

The second step involves hydrolysis, decarboxylation, and esterification. The intermediate from the first step is hydrolyzed and decarboxylated using a catalyst like p-toluenesulfonic acid at elevated temperatures (130-150°C) to yield 8-chlorooctanoic acid. google.com This is followed by an esterification reaction with ethanol (B145695). google.com Optimizing this "one-pot" sequence simplifies operations and shortens production time. google.com The final yield of high-purity this compound can reach approximately 75.5%. google.com

Table 1: Optimized Parameters for this compound Synthesis

ParameterOptimized ConditionRationale
Catalyst SystemSodium Bromide & PEG-600 mixtureMinimizes hard-to-separate byproducts compared to quaternary ammonium salts. google.com
Alkylation Temperature70-80°CEnsures efficient reaction rate and completion. google.com
Alkylation Time7-8 hoursAllows for high conversion of starting materials. google.com
Hydrolysis Temperature130-150°CPromotes efficient hydrolysis and decarboxylation. google.com
Reactant Mole Ratio (DEM:DCH:K2CO3)1 : (2-2.5) : (1.2-2.0)Allows for recycling of excess 1,6-dichlorohexane. google.com

Continuous Flow Reactor Technologies

While specific applications of continuous flow synthesis for this compound are not widely documented, the technology offers significant potential advantages over traditional batch processing for this type of chemical synthesis. Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, which is crucial for controlling exothermic reactions and preventing the formation of hot spots that can lead to byproduct formation.

The potential benefits of applying continuous flow technology to this compound production include:

Improved Yield and Selectivity : Precise control over temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize the yield of the desired product and enhance selectivity.

Faster Reactions : The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, often accelerating reaction rates significantly compared to batch reactors.

Scalability : Scaling up production in a continuous flow system is often more straightforward than in batch production, involving longer run times or the use of multiple reactors in parallel rather than designing larger, more complex vessels.

Greener Operation : Flow chemistry can lead to reduced solvent consumption and energy usage, contributing to a more environmentally friendly process.

Given the industrial importance of intermediates like this compound, the adoption of continuous flow manufacturing could offer a competitive advantage by increasing efficiency, safety, and consistency.

Advanced Purification Techniques (Distillation, Crystallization)

Achieving the high purity (e.g., >99.4%) required for pharmaceutical and other specialty applications necessitates effective purification methods. google.com For this compound, a liquid at room temperature, the primary industrial-scale purification technique is fractional distillation under reduced pressure (vacuum distillation).

Vacuum Distillation/Rectification : This is the final and most critical purification step. google.com By lowering the operating pressure (e.g., to 0.005-0.01 MPa), the boiling point of the compound is significantly reduced. google.com This prevents thermal degradation that might occur at the normal atmospheric boiling point (approx. 251.5°C). google.com A rectification column with multiple theoretical plates is used to efficiently separate the this compound from residual starting materials, solvents, and any low- or high-boiling point impurities. The efficiency of this step is paramount, especially when byproducts with close boiling points might be present.

While crystallization is a powerful purification technique for solid compounds, it is not directly applicable to this compound in its final form. However, purification of solid intermediates earlier in the synthesis pathway could potentially be achieved through crystallization if the synthetic route were modified. For the final liquid product, high-efficiency fractional distillation remains the industry standard.

Cost-Benefit Analysis of Different Synthetic Routes

The economic viability of producing this compound is heavily dependent on the cost of raw materials. A comparison of two potential synthetic routes highlights the importance of starting material selection.

Route 1: From 1,6-dichlorohexane and Diethyl Malonate : This route is considered advantageous due to the relatively low cost of the starting materials. google.com The process involves alkylation followed by hydrolysis, decarboxylation, and esterification. google.com

Route 2: From 1,8-octanediol (B150283) : An alternative synthesis starts with 1,8-octanediol, which undergoes chlorination, oxidation, and esterification. google.com The primary drawback of this route is the high price and difficult sourcing of 1,8-octanediol, making it less economically favorable for large-scale production. google.com

Table 2: Illustrative Cost Comparison of Key Starting Materials

Starting MaterialSynthetic RouteIllustrative Price Range (per kg)
1,6-dichlorohexaneRoute 1$178 - $520 chemicalbook.comfishersci.comkeyorganics.netcalpaclab.com
Diethyl malonateRoute 1$45 - $230 vigon.comcarlroth.comchemimpex.com
1,8-octanediolRoute 2$443 - $18,000 chemimpex.comfishersci.comindiamart.comchemicalbook.comsigmaaldrich.com

Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity, and volume.

Environmental Impact Assessment of Production Processes

The environmental footprint of chemical manufacturing is a critical consideration. An assessment of the synthetic routes for this compound reveals significant differences in their environmental impact.

The synthesis beginning with 1,8-octanediol involves an oxidation step that uses sodium hypochlorite (B82951). google.com This process is noted for generating a large amount of "three wastes" (waste gas, wastewater, and solid waste), leading to serious pollution. google.com Sodium hypochlorite is highly reactive and can form toxic and persistent organochlorine compounds in aquatic ecosystems. amazonaws.com The use of hypochlorite is a major environmental hotspot in chemical production, contributing to issues like ozone depletion and freshwater eutrophication. nih.gov

In contrast, the route starting from 1,6-dichlorohexane is presented as more environmentally friendly, with a focus on reducing waste. google.com This process design aligns with the principles of green chemistry by, for example, enabling the recycling of unreacted starting materials. google.com

Furthermore, the final product, this compound, is classified as harmful to aquatic life with long-lasting effects according to the Globally Harmonized System (GHS). nih.gov Therefore, any production facility must have robust wastewater treatment systems to prevent the release of the product or chlorinated intermediates into the environment.

A comprehensive Environmental Impact Assessment would utilize a Life Cycle Assessment (LCA) framework. researchgate.netnih.govresearchgate.netyoutube.comepa.gov This "cradle-to-gate" analysis quantifies environmental impacts associated with the entire production chain, including:

Raw material extraction and processing.

Energy consumption (electricity, steam) during synthesis and purification. epa.gov

Emissions to air, water, and soil.

Waste generation and disposal.

By applying an LCA, manufacturers can identify the main sources of environmental burden and focus efforts on process improvements, such as increasing energy efficiency, switching to greener solvents, and optimizing waste treatment, to create a more sustainable manufacturing process. youtube.comepa.gov

Advanced Applications and Research Directions

Role as a Building Block in Complex Organic Synthesisbldpharm.com

As a foundational component in organic synthesis, ethyl 8-chlorooctanoate serves as a key starting material for constructing more complex molecular architectures. lookchem.com Its linear eight-carbon chain, functionalized at both ends, allows for stepwise or selective reactions to introduce new functionalities and build molecular complexity. The chlorine atom can be displaced through nucleophilic substitution, while the ester can undergo reactions such as hydrolysis, transesterification, or reduction.

The utility of this compound is particularly evident in the synthesis of molecules with biological activity. It provides a flexible scaffold that can be elaborated into structures with therapeutic potential.

While not a direct component of natural peptides, this compound is a precursor for synthesizing modified amino acids and linkers used in peptides and peptidomimetics. A notable application is in the synthesis of permeation enhancers designed to improve the oral delivery of peptide-based drugs. For instance, it can be a starting material for the C8 amino acid chain in N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC). This molecule non-covalently associates with peptides, increasing their lipophilicity and facilitating their absorption in the gastrointestinal tract. The synthesis involves converting the terminal chloride of the octanoate (B1194180) chain to an amine, which is then coupled with a salicylic (B10762653) acid derivative.

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. lookchem.comnbinno.com Its most prominent role is in the production of α-Lipoic Acid (ALA), a potent antioxidant used in the treatment of diabetes and other diseases. researchgate.netpatsnap.com The synthesis of ALA, particularly the biologically active (R)-enantiomer, often proceeds through several key intermediates derived from this compound.

The compound is first converted into derivatives such as ethyl 8-chloro-6-oxooctanoate or ethyl 6-hydroxy-8-chlorooctanoate. researchgate.netgoogle.com These intermediates then undergo further transformations, including chlorination and stereoselective reduction, to yield the final active pharmaceutical ingredient. researchgate.netpatsnap.com For example, ethyl 6-hydroxy-8-chlorooctanoate can be produced from its corresponding keto ester via highly efficient chemoenzymatic methods. thieme-connect.comresearchgate.netresearchgate.net Furthermore, patents describe its use in the synthesis of branched-tail lipid compounds that are components of lipid nanoparticles for the intracellular delivery of therapeutic agents like RNA. google.com

Table 1: Synthesis of Pharmaceutical Intermediates from this compound Derivatives
Starting Material/DerivativeReaction / ProcessResulting IntermediateFinal Bioactive ProductReference
Ethyl 6-chloro-6-oxohexanoate & Ethylene (B1197577)Friedel-Crafts acylation with AlCl₃ catalystEthyl 8-chloro-6-oxooctanoate(R)-α-Lipoic Acid google.com
Ethyl 8-chloro-6-oxooctanoateEnzymatic reduction (Ketoreductase)Ethyl (S)-8-chloro-6-hydroxyoctanoate(R)-α-Lipoic Acid researchgate.net
Ethyl 6-hydroxy-8-chlorooctanoateChlorination with bis(trichloromethyl)carbonate6,8-Dichlorooctanoic acid ethyl esterα-Lipoic Acid patsnap.com

In the realm of materials science, this compound functions as a starting material for creating polymers with tailored properties. lookchem.com Its ability to be converted into other useful monomers is a key aspect of its application. A significant example is its role as a precursor to α-lipoic acid, which can itself be polymerized. The resulting polylipoic acid is a sulfur-containing polymer that has been investigated for applications such as time-dependent adhesives. thieme-connect.com The synthetic pathway from the simple chloro-ester to a functional polymer highlights its importance as a foundational building block.

Table 2: Role of this compound in Polymer Synthesis
Building BlockIntermediate MonomerResulting PolymerPotential ApplicationReference
This compoundα-Lipoic AcidPolylipoic AcidAdhesives lookchem.comthieme-connect.com

Synthesis of Bioactive Molecules

Catalytic Applications and Ligand Development

This compound and its derivatives are important substrates in various catalytic systems, particularly in processes that require high selectivity and efficiency, such as the synthesis of chiral molecules.

The primary role of this compound in catalysis is as a precursor to substrates for both chemical and biological catalysts. In chemical catalysis, its derivatives are used in reactions like Friedel-Crafts acylations, where a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) is employed to facilitate the addition of the molecule to an alkene like ethylene, forming a key keto-ester intermediate. google.com

Its most advanced application lies in biocatalysis, specifically in enzyme-catalyzed reactions. The derivative, ethyl 8-chloro-6-oxooctanoate, serves as a substrate for ketoreductase (KRED) enzymes. researchgate.netresearchgate.net These enzymes, often from microbial sources like Rhodococcus sp., catalyze the stereoselective reduction of the ketone group to a specific chiral alcohol. researchgate.net This method is highly valued for its efficiency and high enantiomeric excess, providing a green and effective route to chiral intermediates essential for pharmaceuticals like (R)-α-lipoic acid. researchgate.netresearchgate.net Research has focused on optimizing these enzymatic reactions by screening for highly effective reductases, such as HGD-1, and optimizing reaction conditions to achieve substrate conversion rates exceeding 95%. thieme-connect.comresearchgate.net

Table 3: Use of this compound Derivatives in Catalytic Systems
Catalytic SystemRole of DerivativeDerivativeReactionProductReference
Chemical (Lewis Acid)Precursor/ReactantEthyl 6-chloro-6-oxohexanoateFriedel-Crafts acylation with ethylene, catalyzed by AlCl₃Ethyl 8-chloro-6-oxooctanoate google.com
Biocatalytic (Enzyme)Substrate/PrecursorEthyl 8-chloro-6-oxooctanoateAsymmetric reduction by Ketoreductase (e.g., RhCR, HGD-1)Ethyl (S)-8-chloro-6-hydroxyoctanoate researchgate.netresearchgate.net

Environmental Fate and Degradation Studies

Understanding the environmental impact of chemical compounds is crucial. This section delves into the stability of this compound in aqueous environments and its potential for biodegradation.

The structure of this compound, featuring an ethyl ester and a terminal chloroalkane, suggests two primary sites for hydrolytic degradation. The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acid or base, or occur under neutral conditions, albeit more slowly. This process would yield 8-chlorooctanoic acid and ethanol (B145695).

A second, generally slower, degradation pathway involves the nucleophilic substitution of the chlorine atom by water, which would result in the formation of Ethyl 8-hydroxyoctanoate. The relative rates of these two pathways depend on environmental conditions such as pH and temperature. The study of homologous and isosteric esters indicates that structural features significantly influence hydrolytic lability nih.gov.

Table 1: Potential Hydrolytic Degradation Products of this compound

Parent Compound Reaction Type Primary Degradation Product(s) Chemical Formula of Products
This compound Ester Hydrolysis 8-chlorooctanoic acid and Ethanol C₈H₁₅ClO₂ and C₂H₅OH

This table outlines the primary products expected from the two main hydrolytic degradation pathways.

The biodegradation of chlorinated organic compounds is a key area of environmental research researchgate.net. Microorganisms have evolved diverse enzymatic systems to metabolize such chemicals researchgate.net. For this compound, biodegradation would likely proceed via two main enzymatic actions: hydrolysis of the ester bond by esterases or lipases, and cleavage of the carbon-chlorine bond by dehalogenases.

The biodegradation of fatty acid alkyl esters (FAAEs) often begins with de-esterification to form free fatty acids, a reaction catalyzed by lipase (B570770) enzymes concawe.eu. In parallel, microbial degradation of chlorinated alkanes is well-documented. For instance, some bacteria can utilize chlorinated aliphatic acids as a carbon source asm.org. The process often involves dehalogenases that remove the chlorine atom, a critical step that typically reduces the compound's toxicity researchgate.netasm.org. The degradation of β-chlorinated four-carbon fatty acids by Alcaligenes sp. strain CC1, for example, is dependent on the prior formation of their coenzyme A (CoA) esters asm.org. This suggests that the biodegradation of this compound could be initiated by either ester hydrolysis or dehalogenation, with the resulting intermediates entering central metabolic pathways like β-oxidation asm.orgclu-in.org. Both aerobic and anaerobic pathways exist for the degradation of chlorinated compounds researchgate.net.

Table 2: Key Enzyme Classes in the Potential Biodegradation of this compound

Enzyme Class Function Potential Substrate Potential Product
Esterases/Lipases Catalyze the hydrolysis of ester bonds This compound 8-chlorooctanoic acid + Ethanol
Dehalogenases Catalyze the cleavage of carbon-halogen bonds This compound Ethyl 8-hydroxyoctanoate + Chloride ion

This table summarizes the types of enzymes that would likely be involved in the microbial breakdown of this compound.

Future Research Perspectives

Ongoing research aims to enhance the utility and environmental compatibility of this compound and related compounds. Key areas of focus include greener synthesis methods, the development of new derivatives, and more sophisticated analytical characterization.

Traditional chemical syntheses often rely on harsh reagents and conditions. In contrast, green chemistry seeks to develop more environmentally benign processes. A significant advancement in this area is the use of biocatalysis. For example, a chemoenzymatic method has been developed for synthesizing 6-hydroxy-8-chlorooctanoate ethyl ester, a derivative of this compound and a key intermediate for α-lipoic acid. researchgate.netthieme-connect.comcitedrive.comthieme-connect.com This method employs a keto reductase enzyme (such as HGD-1) to achieve a high conversion rate (over 95%) under mild conditions (pH 6.5-7.5 and 25-30°C). researchgate.netthieme-connect.comcitedrive.comthieme-connect.com Such enzymatic approaches represent a viable and eco-friendly alternative to conventional chemical reductions, which might use reagents like sodium borohydride. thieme-connect.com

Table 3: Comparison of Conventional and Green Synthesis Approaches for Related Chloro-Esters

Parameter Conventional Chemical Method (e.g., Sodium Borohydride Reduction) Green Chemoenzymatic Method (e.g., Keto Reductase)
Reagents Metal hydrides, organic solvents. thieme-connect.com Enzymes (reductases), cofactors, buffer solution. researchgate.netthieme-connect.com
Reaction Conditions Often requires non-aqueous solvents, may involve temperature extremes. Mild conditions (e.g., 25-30°C, neutral pH). thieme-connect.comthieme-connect.com
Selectivity May have lower chemo- and enantioselectivity. High stereoselectivity, producing specific chiral isomers. google.com
Environmental Impact Can generate hazardous waste. Biodegradable catalysts, aqueous systems, less waste. thieme-connect.com

| Yield | Variable | Often high, with yields reported up to 92%. thieme-connect.com |

This table compares traditional chemical synthesis with modern, greener biocatalytic methods for producing derivatives of this compound.

This compound is a versatile building block for organic synthesis due to its two reactive functional groups: the terminal chlorine atom and the ethyl ester. The chlorine atom can be readily displaced by various nucleophiles to introduce new functionalities. A primary application is in the synthesis of α-lipoic acid, where this compound is a precursor to ethyl 6,8-dichlorooctanoate. lookchem.comgoogle.comgoogleapis.com

Further derivatization can lead to a wide array of compounds. For example, reaction with sodium bromide can convert it to the more reactive ethyl 8-bromooctanoate in situ. google.com The ester group can be hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be used in further reactions, such as amide bond formation. The exploration of these derivatization reactions opens pathways to new materials and bioactive molecules.

Table 4: Potential Derivatization Reactions of this compound

Functional Group Reaction Type Reagent(s) Product Type Potential Application
Chloro (C-Cl) Nucleophilic Substitution Sodium Disulfide (Na₂S₂) Dithiolane derivative Synthesis of α-lipoic acid
Chloro (C-Cl) Nucleophilic Substitution Amines (R-NH₂) 8-aminooctanoate ester derivative Pharmaceutical intermediates
Chloro (C-Cl) Finkelstein Reaction Sodium Iodide (NaI) 8-iodooctanoate ester More reactive synthetic intermediate
Ester (-COOEt) Hydrolysis (Saponification) Sodium Hydroxide (B78521) (NaOH) 8-chlorooctanoic acid Precursor for amides, acid chlorides

This table illustrates the versatility of this compound by showing various potential chemical transformations.

A thorough understanding of this compound, its reaction products, and its degradation requires sophisticated analytical techniques. Modern chromatography and spectroscopy are indispensable for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying the compound and its metabolites at very low concentrations in complex matrices like environmental or biological samples. eurl-pesticides.eunih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also highly effective, particularly for volatile derivatives, and can be used to monitor reaction progress and identify byproducts. researchgate.net Derivatization techniques can be employed to enhance the volatility and detectability of analytes for GC analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for the definitive structural elucidation of this compound and any new derivatives, providing detailed information about the molecular framework. google.comhmdb.ca Fourier-transform infrared spectroscopy (FTIR) is useful for identifying the key functional groups present in the molecule.

Table 5: Advanced Characterization Techniques for this compound

Technique Abbreviation Primary Application Information Obtained
Liquid Chromatography-Mass Spectrometry LC-MS/MS Quantification in complex mixtures, degradation studies. eurl-pesticides.eunih.gov Molecular weight, fragmentation patterns, trace-level concentration.
Gas Chromatography-Mass Spectrometry GC-MS Purity analysis, identification of volatile byproducts. researchgate.net Retention time, mass spectrum for compound identification.
Nuclear Magnetic Resonance Spectroscopy NMR Definitive structure elucidation of new derivatives. google.com Chemical environment of all protons and carbons, connectivity.

This table provides a summary of advanced analytical methods and their specific uses in the study of this compound.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of ethyl 8-chlorooctanoate?

Methodological Answer:

  • Catalyst selection : Evaluate nucleophilic catalysts (e.g., DMAP, pyridine) for esterification efficiency and side-reaction suppression.
  • Temperature control : Use reflux conditions (e.g., 80–100°C) to balance reaction rate and thermal decomposition risks.
  • Solvent polarity : Test aprotic solvents (e.g., dichloromethane, THF) to enhance chlorination efficiency while minimizing ester hydrolysis .
  • Analytical validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via GC-MS or 1^1H NMR integration .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

Methodological Answer:

  • Multi-technique validation : Cross-reference 13^13C NMR (carbonyl signal at ~170 ppm) with IR (C=O stretch ~1740 cm1^{-1}) to confirm ester functionality.
  • Artifact identification : Re-run NMR under dry conditions to rule out moisture-induced hydrolysis peaks (e.g., carboxylic acid signals).
  • Dynamic effects : Use variable-temperature NMR to assess conformational mobility influencing splitting patterns .
  • Quantitative analysis : Compare integration ratios of ethyl protons (δ 1.2–1.4 ppm) against chlorinated chain protons (δ 3.5–4.0 ppm) to confirm stoichiometry .

Basic: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate based on boiling point differences.
  • Chromatography : Use flash silica columns with gradient elution (hexane → ethyl acetate) to resolve ester from unreacted octanoic acid or chlorinated intermediates.
  • Recrystallization : Test low-polarity solvents (e.g., cold hexane) to crystallize impurities while retaining the liquid ester .

Advanced: How can kinetic studies improve understanding of chlorination efficiency in this compound synthesis?

Methodological Answer:

  • Rate monitoring : Use in situ 1^1H NMR or FTIR to track chloride incorporation at the 8-position over time.
  • Activation energy calculation : Perform Arrhenius analysis by varying temperatures (e.g., 50–90°C) and measuring rate constants.
  • Competing pathways : Quantify side products (e.g., di-chlorinated species) via HPLC with UV detection (λ = 210 nm) to assess selectivity .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

  • GC-MS : Use splitless injection and a mid-polarity column (e.g., DB-17) to resolve ester peaks from hydrocarbons.
  • HPLC-DAD : Employ a C18 column with acetonitrile/water gradient (60→90% ACN) and detect at 205 nm for carbonyl absorption.
  • Internal standards : Add deuterated analogs (e.g., this compound-d4_4) to correct for matrix effects in quantitative analysis .

Advanced: How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and assess steric hindrance at the β-carbon.
  • Kinetic isotope effects : Compare kH/kDk_{H}/k_{D} in deuterated solvents to identify rate-determining steps (e.g., C–Cl bond cleavage).
  • Leaving group studies : Replace Cl with Br/I and measure SN2 reactivity trends using conductivity assays .

Basic: What precautions are necessary to ensure the stability of this compound during storage?

Methodological Answer:

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the chloride moiety.
  • Temperature control : Keep at –20°C in amber vials to minimize photolytic degradation.
  • Moisture avoidance : Use molecular sieves (3Å) in storage containers to absorb trace water .

Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔHf_ff​) of this compound?

Methodological Answer:

  • Calorimetric validation : Perform bomb calorimetry in triplicate to measure heat of formation, correcting for solvent effects.
  • Literature meta-analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets and assess methodological biases.
  • Computational cross-check : Compare experimental ΔHf_f with values from Gaussian-4 (G4) theory calculations .

Basic: What spectroscopic "red flags" indicate impurities in this compound?

Methodological Answer:

  • NMR anomalies : Extra peaks in 1^1H NMR (e.g., δ 5.0–5.5 ppm for olefinic protons from elimination byproducts).
  • IR deviations : Broad O–H stretches (~2500–3500 cm1^{-1}) suggesting residual carboxylic acid.
  • GC tailing : Asymmetric peaks indicating polar impurities (e.g., unreacted octanoic acid) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 37^{37}37Cl) elucidate the degradation pathways of this compound?

Methodological Answer:

  • Tracer studies : Synthesize 37^{37}Cl-labeled ester and track isotopic distribution in hydrolysis products via LC-HRMS.
  • Metabolic profiling : Incubate 13^{13}C-labeled compound with microbial cultures and analyze metabolites using 13^{13}C NMR.
  • Degradation kinetics : Use pseudo-first-order models to compare half-lives of labeled vs. unlabeled compounds under UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.